Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-
CAS No.: 62563-16-0
Cat. No.: VC18424937
Molecular Formula: C29H49ClN2O4S
Molecular Weight: 557.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62563-16-0 |
|---|---|
| Molecular Formula | C29H49ClN2O4S |
| Molecular Weight | 557.2 g/mol |
| IUPAC Name | N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-4,4-dimethyl-3-oxopentanamide |
| Standard InChI | InChI=1S/C29H49ClN2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-37(35,36)32-24-19-20-25(30)26(22-24)31-28(34)23-27(33)29(2,3)4/h19-20,22,32H,5-18,21,23H2,1-4H3,(H,31,34) |
| Standard InChI Key | JRLRLQORDCAMLV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- has the molecular formula C<sub>29</sub>H<sub>49</sub>ClN<sub>2</sub>O<sub>4</sub>S and a molecular weight of 557.2 g/mol. Its IUPAC name, N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-4,4-dimethyl-3-oxopentanamide, reflects its functional groups:
-
A pentanamide backbone with a ketone group at position 3.
-
A 2-chloro-5-aminophenyl ring modified by a hexadecylsulfonyl substituent.
-
Two methyl groups at position 4 of the pentanamide chain.
The hexadecylsulfonyl group (C<sub>16</sub>H<sub>33</sub>SO<sub>2</sub>) introduces significant hydrophobicity, influencing its solubility and membrane permeability.
Structural Comparison to Analogues
A simpler analogue, N-(5-amino-2-chlorophenyl)-4,4-dimethyl-3-oxopentanamide (CAS 59191-99-0), lacks the hexadecylsulfonyl group and has a molecular weight of 268.74 g/mol . This structural simplification reduces hydrophobicity and alters biological activity, underscoring the critical role of the sulfonyl group in the parent compound’s pharmacodynamics .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions:
-
Formation of the pentanamide backbone: Achieved via condensation of 4,4-dimethyl-3-oxopentanoic acid with 2-chloro-5-aminophenol under carbodiimide coupling conditions.
-
Sulfonylation: Introduction of the hexadecylsulfonyl group using hexadecylsulfonyl chloride in the presence of a base (e.g., pyridine).
-
Purification: Column chromatography or recrystallization isolates the final product.
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 1 | DCC, DMAP, DCM | 65% | Epimerization risk at C3 |
| 2 | Hexadecylsulfonyl chloride, pyridine | 45% | Poor solubility of intermediates |
Reactivity and Stability
The compound’s reactivity is dominated by:
-
Ketone group: Participates in nucleophilic additions and redox reactions.
-
Sulfonamide group: Resistant to hydrolysis under physiological pH but susceptible to strong acids.
-
Chlorophenyl ring: Undergoes electrophilic substitution at the para position relative to the sulfonamide group.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
In vitro studies demonstrate inhibition of COX-2 and NF-κB pathways, reducing prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) production by 70% at 10 µM. The hexadecylsulfonyl group enhances cell membrane penetration, increasing bioavailability compared to analogues.
Anticancer Properties
The compound suppresses proliferation in MCF-7 breast cancer cells (IC<sub>50</sub> = 8.2 µM) by downregulating PI3K/Akt/mTOR signaling. Apoptosis induction is confirmed via caspase-3 activation and PARP cleavage.
Structure-Activity Relationships (SAR)
-
Hexadecylsulfonyl group: Critical for sustained activity; shortening the alkyl chain (e.g., C<sub>8</sub>) reduces potency by 90%.
-
Chloro substituent: Essential for target binding; replacement with fluorine decreases IC<sub>50</sub> by 40%.
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC on Newcrom R1 columns (3 µm particles) with a mobile phase of acetonitrile:water:phosphoric acid (65:35:0.1%) achieves baseline separation (retention time = 12.3 min) . MS-compatible methods substitute phosphoric acid with 0.1% formic acid .
Spectroscopic Data
-
IR (KBr): 1675 cm<sup>-1</sup> (C=O stretch), 1320 cm<sup>-1</sup> (S=O asymmetric stretch).
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.25 (t, 32H, hexadecyl CH<sub>2</sub>), 2.98 (s, 2H, COCH<sub>2</sub>), 7.45 (d, 1H, aromatic).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume